molecular formula C10H10ClN3 B2527151 1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1071125-31-9

1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B2527151
CAS No.: 1071125-31-9
M. Wt: 207.66
InChI Key: XWKWLTBHPGLFTM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (CPMP) is an organic chemical compound that is widely used in scientific research. It is a colorless solid and is classified as a pyrazolamine derivative. CPMP is used in various scientific disciplines, including pharmacology, biochemistry, and biotechnology. It has been used in a variety of laboratory experiments and has been found to be an effective tool for studying biochemical and physiological processes.

Scientific Research Applications

Antimicrobial and Anticancer Agents

1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For example, novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and exhibited significant antimicrobial and anticancer activities, surpassing the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Molecular Characterization

The compound and its derivatives have been characterized using various spectroscopic techniques. For instance, a Schiff base derived from 4-acylpyrazolone and 2-aminophenol was synthesized and its structure was elucidated using single crystal X-ray diffraction, providing insights into its crystal system and molecular configuration (Sharma et al., 2014).

Chemical Synthesis and Reactions

This compound is involved in chemical reactions that yield novel compounds with potential pharmaceutical applications. For example, it participates in reactions leading to the synthesis of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, showcasing the compound's versatility in creating complex heterocyclic structures (Koyioni et al., 2014).

Dyeing Properties and Molecular Docking

The compound has also been explored for its dyeing properties and in molecular docking studies aimed at identifying potential anticancer and antimicrobial pharmacophore sites. This highlights its utility in various fields of chemistry and biology, including the design of bioactive molecules and the development of functional dyes (Katariya, Vennapu, & Shah, 2021).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems. This is particularly relevant for drugs, which can have specific targets in the body such as proteins or DNA .

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, reactivity, and environmental hazards, as well as guidelines for its safe handling, storage, and disposal .

Future Directions

The future directions for the study of a compound could involve exploring its potential applications (for example, as a drug or a material), investigating its properties in more detail, or developing new methods for its synthesis .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-6-13-14(10(7)12)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKWLTBHPGLFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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